![molecular formula C11H13NO4 B3101456 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid CAS No. 1393330-58-9](/img/structure/B3101456.png)
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Overview
Description
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is a derivative of pyridine, a nitrogen-bearing heterocycle .
Molecular Structure Analysis
The molecular structure of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid can be represented by the InChI code: 1S/C10H12N2O4/c13-10(14)8-5-12-9(6-11-8)16-7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid are not detailed in the literature, pyridine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid are not extensively documented. It is known that the compound has a molecular weight of 223.23 .Scientific Research Applications
Catalyst for Synthesis of Pyrazolo[3,4-b]quinolinones
This compound has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Biodegradation
The compound is one of the most common N-heterocyclic compounds found as a contaminant in soils, sediments, and waters . A novel degrading bacterium, Agrobacterium sp. strain YJ-5, was isolated from soil and the degradation characteristics were investigated .
Industrial Applications
2,5-Pyridinedicarboxylic acid, a chemical analog of this compound, is considered an interesting substitute for production in plastics, such as polyethylene terephthalate (PET) or polybutyrate adipate terephthalate (PBAT) .
Pharmaceutical Applications
The compound is widely used in the synthesis of pesticides and drugs in agriculture and industries .
Wastewater Treatment
Due to its widespread use in various industries, the compound is commonly found in industrial wastewater. Research is being conducted on the biodegradation of this compound for effective wastewater treatment .
Research and Development
The compound and its related products are widely used in scientific research, including the development of new catalysts, the study of chemical reactions, and the synthesis of new compounds .
Mechanism of Action
Target of Action
The primary targets of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid, also known as 5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, are currently unknown. This compound is a derivative of pyridinecarboxylic acid , which is a group of organic compounds that are monocarboxylic derivatives of pyridine
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid has been used as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that this compound may interact with its targets in a similar catalytic manner.
Biochemical Pathways
For instance, pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Result of Action
As a derivative of pyridinecarboxylic acid, it may share some of the same effects, such as neuroprotective, immunological, and anti-proliferative activities . .
properties
IUPAC Name |
5-(oxan-4-yloxy)pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-2-1-9(7-12-10)16-8-3-5-15-6-4-8/h1-2,7-8H,3-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBKOCTESXAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.